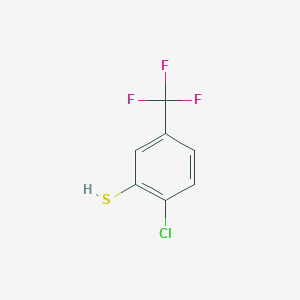
rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis, also known as cis-1,4-dioxane-2,3-dicarboxylic acid, is a colorless crystalline compound that is widely used in scientific research. It is a cyclic dicarboxylic acid with a molecular formula of C4H6O4, and is an important intermediate in the synthesis of other compounds. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
科学研究应用
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds such as polyesters, polyamides, and polyurethanes. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is also used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the synthesis of biochemicals, such as enzymes and hormones.
作用机制
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis acts as an acid catalyst in the synthesis of other compounds. It is able to catalyze the formation of esters, amides, and other compounds through the condensation of alcohols and carboxylic acids. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can also catalyze the formation of polymers, such as polyesters, polyamides, and polyurethanes.
Biochemical and Physiological Effects
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and may also act as an antioxidant. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has also been shown to have anti-inflammatory and anti-fungal properties.
实验室实验的优点和局限性
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is a versatile compound with a wide range of applications in the laboratory. It is relatively stable and is easy to handle, making it ideal for use in lab experiments. However, it is also highly toxic, and should be handled with extreme caution. It is also highly flammable and should be stored away from heat and flame.
未来方向
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of potential applications in the future. It could be used in the development of new drugs and therapies for the treatment of diseases. It could also be used in the development of new materials for use in the medical and pharmaceutical industries. Additionally, it could be used in the synthesis of polymers for use in the automotive and aerospace industries. Finally, it could be used in the development of new catalysts for use in organic synthesis.
合成方法
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be synthesized through a variety of methods. The most common method is the condensation of ortho-phthalaldehyde with malonic acid in the presence of an acid catalyst to form the anhydride. This anhydride can then be hydrolyzed to form the cis-dioxane-2,3-dicarboxylic acid. Another method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves the following steps: protection of the carboxylic acid group, formation of the dioxane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-hydroxyadipic acid", "acetic anhydride", "sodium acetate", "4-methylmorpholine", "ethyl chloroformate", "1,3-propanediol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group: 2-hydroxyadipic acid is reacted with acetic anhydride and sodium acetate in the presence of 4-methylmorpholine to form the corresponding acetyl ester.", "Formation of the dioxane ring: The acetyl ester is then reacted with ethyl chloroformate and 1,3-propanediol in the presence of sodium borohydride to form the dioxane ring.", "Deprotection of the carboxylic acid group: The protected dioxane ring is then deprotected by treatment with acetic acid and hydrochloric acid, followed by neutralization with sodium hydroxide. The product is extracted with diethyl ether and purified by recrystallization from water to obtain rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis." ] } | |
CAS 编号 |
876607-72-6 |
产品名称 |
rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
分子式 |
C6H8O6 |
分子量 |
176.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
